2-Ethyl-m-xylene
Overview
Description
Synthesis Analysis
Synthesis of 2-Ethyl-m-xylene, though not directly mentioned in the literature, involves chemical processes akin to those used in the synthesis of p-xylene from ethylene. These processes utilize ethylene as a feedstock, highlighting the potential for renewable or alternative feedstocks in the synthesis of xylenes. For example, a method has been reported for the synthesis of p-xylene using ethylene, demonstrating the feasibility of synthesizing xylenes from more readily available or sustainable sources (Lyons et al., 2012).
Scientific Research Applications
Chemical Analysis : It is used in the simultaneous determination of hippuric acid, o-, m-, and p-methylhippuric acid, phenylglyoxylic acid, and mandelic acid by High-Performance Liquid Chromatography (HPLC) (Inoue et al., 1991).
Waste Management : Xylene, in the presence of ethylene glycol and diethylamine, aids in the aminoglycolytic degradation of waste PET bottles, resulting in water-soluble and lower molecular weight oligomers (Acar, Bal, & Güçlü, 2013).
Biomass Conversion : Cycloaddition of ethylene and 2,5-dimethylfuran with 75% selectivity using H–Y zeolite catalysts can produce renewable p-xylene from biomass-derived dimethylfuran and ethylene (Williams et al., 2012).
Combustion Studies : M-xylene affects soot levels and small aromatic species in a nitrogen-diluted ethylene flame at pressures from 1 to 5 atm (Mouis et al., 2012).
Organic Synthesis : Pyrolysis of ethyl (2E)-2-phenylsulfinyl-2-alkenoates in xylene results in the formation of ethyl (2E,4E)-2,4-alkadienoates (Tanikaga, Nozaki, Nishida, & Kaji, 1984).
Environmental Studies : The m-xylene/p-xylene and m-xylene/o-xylene ratios remain persistent even in biomass combustion experiments, which is important for atmospheric chemistry and environmental monitoring (Monod et al., 2001).
Safety And Hazards
Future Directions
The separation of xylene isomers is one of the most challenging tasks in the petrochemical industry . An efficient adsorptive molecular sieving strategy using crystalline trianglimine macrocycle has been developed to separate the elusive m-xylene isomer from an equimolar xylenes mixture with over 91% purity . This represents a promising direction for future research and development in the field.
properties
IUPAC Name |
2-ethyl-1,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-4-10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIKRULMSSADAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062675 | |
Record name | 2-Ethyl-m-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-m-xylene | |
CAS RN |
2870-04-4 | |
Record name | 1,3-Dimethyl-2-ethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2870-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-m-xylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002870044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 2-ethyl-1,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethyl-m-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-m-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.815 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYL-M-XYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHX7H4W9WY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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